molecular formula C6H3FIN3 B13459969 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13459969
M. Wt: 263.01 g/mol
InChI Key: RIUBTBMBTSLUAO-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with fluorine and iodine substituents at the 6 and 3 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and halogenation steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium complexes . The process can be summarized as follows:

    Formation of the pyrazole ring: 5-aminopyrazole reacts with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrazole ring.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolopyridine core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Properties

Molecular Formula

C6H3FIN3

Molecular Weight

263.01 g/mol

IUPAC Name

6-fluoro-3-iodo-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3FIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)

InChI Key

RIUBTBMBTSLUAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NNC(=C21)I)F

Origin of Product

United States

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